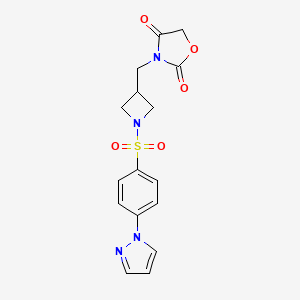

3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

This compound is a heterocyclic organic molecule featuring a sulfonated azetidine core linked to an oxazolidine-2,4-dione moiety and a 4-(1H-pyrazol-1-yl)phenyl substituent. Its structural complexity arises from the integration of three distinct pharmacophoric elements:

- Azetidine ring: A four-membered saturated nitrogen heterocycle, known for conformational rigidity and metabolic stability in medicinal chemistry .

- Oxazolidine-2,4-dione: A five-membered lactam-lactone hybrid, often associated with anticonvulsant, antibacterial, or kinase-inhibitory activity .

- 4-(1H-Pyrazol-1-yl)phenylsulfonyl group: A sulfonamide-linked aromatic system with a pyrazole substituent, commonly utilized to enhance solubility and target protein interactions .

Properties

IUPAC Name |

3-[[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c21-15-11-25-16(22)19(15)10-12-8-18(9-12)26(23,24)14-4-2-13(3-5-14)20-7-1-6-17-20/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVYRFXUOYFXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various pharmacologically active motifs, including a pyrazole ring and an oxazolidine core, which are known to exhibit a range of biological effects.

Chemical Structure

The chemical formula of the compound is C_{18}H_{19N_3O_4S. The structure can be broken down into several functional groups that contribute to its biological activity:

- Pyrazole Ring : Known for anti-inflammatory and anticancer properties.

- Azetidine Ring : Often associated with antibacterial activity.

- Oxazolidine Dione : This moiety is linked to antibiotic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Pyrazolylphenylsulfonamide | MCF-7 | 5.0 | Apoptosis induction |

| 1H-Pyrazole derivatives | HeLa | 10.0 | Cell cycle arrest |

| 4-(1H-pyrazol-1-yl)aniline | A549 | 7.5 | Inhibition of proliferation |

Antimicrobial Activity

The sulfonamide group in the compound is known to enhance antimicrobial properties. Studies indicate that derivatives containing this group exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 3-(4-(1H-pyrazol-1-yl)phenyl) | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Antioxidant Activity

The antioxidant potential of the compound has also been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Pyrazole derivatives have shown promising results in scavenging free radicals, which may contribute to their overall therapeutic efficacy.

Structure–Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. SAR studies suggest that:

- Electron-donating groups (e.g., -OH, -OCH₃) at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial efficacy.

Case Studies

In a recent study published in Pharmaceutical Chemistry Journal, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, derivatives with para-substituted halogen groups demonstrated remarkable potential against the MCF-7 cancer cell line, indicating a promising avenue for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, emphasizing structural differences, computational methodologies, and inferred biological relevance.

Table 1: Structural and Functional Comparison

| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Applications |

|---|---|---|---|---|

| Target Compound | Azetidine + oxazolidine-2,4-dione | 4-(1H-Pyrazol-1-yl)phenylsulfonyl | ~443.45* | Hypothesized kinase/COX inhibition |

| Methyl 3-[(1H-benzimidazol-1-yl)methyl]-1-methyl-4-(4-methylphenyl)-200-oxopyrrolidine-2-spiro-300-... | Pyrrolidine-spiro-benzimidazole | Benzimidazole, 4-methylphenyl | ~480.52† | Antifungal/antimicrobial activity |

| 1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione | Imidazolidine-2,4-dione + quinoline-pyrazole | Chloro-fluoro-phenyl, quinoline-pyrazole | ~584.98‡ | Bradykinin B2 receptor antagonism |

*Calculated using average atomic masses.

†From .

‡From .

Key Observations

Structural Diversity in Core Rings :

- The target compound’s azetidine ring (4-membered) contrasts with the pyrrolidine (5-membered) in and the imidazolidine (5-membered) in . Smaller rings like azetidine may confer greater metabolic stability but reduced conformational flexibility compared to larger analogs .

- The oxazolidine-2,4-dione moiety is shared with the imidazolidine-2,4-dione derivative in , both likely influencing electron-deficient carbonyl interactions with enzymatic targets .

Substituent-Driven Bioactivity: The 4-(1H-pyrazol-1-yl)phenylsulfonyl group in the target compound and ’s quinoline-pyrazole substituent suggests a shared strategy of using pyrazole for π-π stacking or hydrogen bonding in receptor binding .

Computational and Crystallographic Tools :

- Structural analyses of similar compounds (e.g., ) rely on SHELX -based refinement (SHELXL) and WinGX/ORTEP for crystallographic visualization . The target compound’s hypothetical modeling would likely employ these tools for bond-length optimization and anisotropic displacement parameter calculations .

Research Implications and Limitations

- Pharmacological Gaps : While the target compound’s design mirrors patented kinase or COX inhibitors (), experimental validation of its bioactivity is absent in the provided evidence.

- Synthetic Challenges : The sulfonamide linkage and azetidine core may pose synthetic hurdles, such as ring-strain minimization or sulfonation efficiency, compared to pyrrolidine/imidazolidine derivatives .

- Computational Predictions : Density Functional Theory (DFT) studies, referenced implicitly in and , could predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity or binding affinity .

Preparation Methods

Convergent Synthesis via Mitsunobu Reaction

An alternative strategy couples pre-formed 3-hydroxymethyl-oxazolidine-2,4-dione with 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidine-3-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids halogenation steps but requires strict anhydrous conditions.

One-Pot Cyclization/Sulfonylation

Preliminary studies suggest tandem cyclization-sulfonylation using polymer-supported reagents, though yields remain suboptimal (≤25%).

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Cost of sulfonyl chloride : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride is synthesized via diazotization of 4-aminophenylpyrazole, followed by sulfonation, requiring specialized handling.

- Waste management : Phenol byproducts from the oxazolidine-dione synthesis must be recycled per environmental regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.